![molecular formula C11H12O2 B14286218 8-Ethyl-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 140840-99-9](/img/structure/B14286218.png)
8-Ethyl-3,4-dihydro-2H-1-benzopyran-2-one
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Overview
Description
8-Ethyl-3,4-dihydro-2H-1-benzopyran-2-one is a chemical compound with the molecular formula C11H12O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with salicylaldehyde in the presence of a base such as sodium ethoxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
8-Ethyl-3,4-dihydro-2H-1-benzopyran-2-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Ethyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran-2-one: A structurally similar compound with similar chemical properties.
6-Methyl-3,4-dihydro-2H-1-benzopyran-2-one: Another derivative with a methyl group at the 6-position.
7-Methoxy-2H-1-benzopyran-2-one: A compound with a methoxy group at the 7-position.
Uniqueness
8-Ethyl-3,4-dihydro-2H-1-benzopyran-2-one is unique due to the presence of an ethyl group at the 8-position, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
140840-99-9 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
8-ethyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O2/c1-2-8-4-3-5-9-6-7-10(12)13-11(8)9/h3-5H,2,6-7H2,1H3 |
InChI Key |
QINGGDXGPFJOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=O)CC2 |
Origin of Product |
United States |
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